Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoyl group, a pyridinyl group, and an indolizinedicarboxylate moiety.
Preparation Methods
The synthesis of Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves multiple steps, including the formation of the indolizine core, the introduction of the bromobenzoyl group, and the attachment of the pyridinyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a probe for studying biological processes or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyridinyl group may also play a role in binding to specific targets, enhancing the compound’s overall activity. The indolizinedicarboxylate moiety may contribute to the compound’s stability and solubility, facilitating its use in various applications.
Comparison with Similar Compounds
Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate can be compared with other similar compounds, such as:
3-(4-bromobenzoyl)-4-isoxazolyl](2-pyridinyl)methanone: This compound shares the bromobenzoyl and pyridinyl groups but has an isoxazolyl moiety instead of the indolizinedicarboxylate group.
4-(6-{4-[(4-bromobenzoyl)oxy]phenyl}-2-pyridinyl)phenyl 4-bromobenzoate: This compound also contains the bromobenzoyl and pyridinyl groups but has a different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
618444-11-4 |
---|---|
Molecular Formula |
C28H25BrN2O5 |
Molecular Weight |
549.4 g/mol |
IUPAC Name |
dipropan-2-yl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C28H25BrN2O5/c1-16(2)35-27(33)23-22-10-7-9-21(20-8-5-6-15-30-20)31(22)25(24(23)28(34)36-17(3)4)26(32)18-11-13-19(29)14-12-18/h5-17H,1-4H3 |
InChI Key |
IXPJBLCGLPUVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.